molecular formula C21H21F3N2O3 B13399219 N-[3-oxo-3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propyl]-4-(trifluoromethoxy)benzamide

N-[3-oxo-3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propyl]-4-(trifluoromethoxy)benzamide

Cat. No.: B13399219
M. Wt: 406.4 g/mol
InChI Key: SGNRHEDBLPGDDC-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C21H21F3N2O3

Molecular Weight

406.4 g/mol

IUPAC Name

N-[3-oxo-3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propyl]-4-(trifluoromethoxy)benzamide

InChI

InChI=1S/C21H21F3N2O3/c22-21(23,24)29-16-10-8-15(9-11-16)20(28)25-13-12-19(27)26-18-7-3-5-14-4-1-2-6-17(14)18/h1-2,4,6,8-11,18H,3,5,7,12-13H2,(H,25,28)(H,26,27)

InChI Key

SGNRHEDBLPGDDC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-oxo-3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propyl]-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of the core structures. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-oxo-3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propyl]-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with platinum or palladium catalysts.

    Bases: Triethylamine, sodium hydroxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (R)-N-(3-oxo-3-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)propyl)-4-(trifluoromethoxy)benzamide
  • CAS No.: 2029049-79-2
  • Molecular Formula : C₂₁H₂₁F₃N₂O₃
  • Molecular Weight : 406.4 g/mol
  • Key Features : A chiral compound with an (R)-configured tetrahydronaphthalene core, a trifluoromethoxy-substituted benzamide group, and a keto-propyl linker .

Pharmacological Profile :
Developed as ML390, this compound is a human dihydroorotate dehydrogenase (DHODH) inhibitor with demonstrated differentiation-inducing activity in acute myeloid leukemia (AML) cells . Its solubility in organic solvents (≥40.6 mg/mL in DMSO) and poor aqueous solubility highlight its suitability for in vitro studies .

Structural and Functional Comparison with Analogous Compounds

Structural Analogs from Pharmacopeial Forum (2017)

Three compounds from Pharmacopeial Forum share the tetrahydronaphthalene backbone but differ in substituents and functional groups:

Compound ID Key Structural Differences Functional Implications
d (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide Thiophene-ethylamine side chain; hydroxyl and oxide groups Likely targets GPCRs or ion channels due to amine oxide and thiophene moieties
e (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate Sulfonate ester and thiophene substituents Enhanced solubility in polar solvents; potential prodrug design
f (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine Dual thiophene-ethoxy and ethylamine groups Increased lipophilicity; possible dual receptor modulation

Comparison with ML390 :

  • Core Similarity : All share the tetrahydronaphthalene scaffold.
  • Divergence : ML390 lacks thiophene groups but incorporates a trifluoromethoxy-benzamide moiety, enhancing metabolic stability and target specificity for DHODH .
  • Stereochemistry : ML390’s (R)-configuration contrasts with the (S)-isomers in compounds d–f, which may lead to divergent binding affinities .

Functional Analogs from GPCR/Ion Channel Research (2011)

Compounds like L742791 and L748337 (G-protein coupled receptor ligands) exhibit structural complexity but differ mechanistically from ML390:

Compound ID Key Features Target
L742791 Iodobenzenesulfonamide and hydroxyphenoxy groups β-adrenergic receptors
L748337 Phenylsulfonylamino and hydroxypropoxy groups Serotonin or adrenergic receptors

Comparison with ML390 :

  • Target Specificity : ML390’s DHODH inhibition contrasts with GPCR/ion channel modulation by these analogs.
  • Structural Overlap : Both classes use aromatic systems and flexible linkers, but ML390’s trifluoromethoxy group confers distinct electronic properties .

Physicochemical and Pharmacokinetic Properties

Property ML390 Compound d L742791
Solubility in DMSO ≥40.6 mg/mL Not reported Not reported
Aqueous Solubility Insoluble Likely low (sulfonate in e improves solubility) Moderate (polar groups)
Molecular Weight 406.4 ~450 (estimated) ~600 (estimated)
Key Functional Group Trifluoromethoxy Thiophene-ethylamine Iodobenzenesulfonamide

Key Insight : ML390’s trifluoromethoxy group balances lipophilicity and stability, whereas analogs with sulfonate or thiophene groups prioritize solubility or receptor engagement .

Biological Activity

N-[3-oxo-3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propyl]-4-(trifluoromethoxy)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C21H24F3N2O3
  • Molecular Weight : 404.43 g/mol

The compound features a trifluoromethoxy group that enhances its lipophilicity and bioavailability, alongside a tetrahydronaphthalene moiety which contributes to its biological activity.

This compound is believed to interact with various biological targets through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways. For instance, studies suggest it could affect pathways related to cancer proliferation by inhibiting key kinases.
  • Receptor Modulation : It may act as a modulator of G protein-coupled receptors (GPCRs), which are crucial for various physiological processes including neurotransmission and immune response .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:

Compound NameStructural FeaturesBiological Activity
Compound AContains trifluoromethyl groupAnticancer
Compound BTetrahydronaphthalene coreAnti-inflammatory
Compound CAromatic amide structureNeuroprotective

The presence of the trifluoromethoxy group enhances the compound's ability to penetrate cell membranes and interact with intracellular targets.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may also exhibit neuroprotective effects. The tetrahydronaphthalene structure is known for its potential in modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Antitumor Activity : In a study involving various benzamide derivatives, it was found that specific modifications led to enhanced activity against tumor cells. The introduction of lipophilic groups significantly increased potency against cancer cell lines .
  • Neuroprotection in Animal Models : Research demonstrated that similar compounds reduced neurodegeneration in models of Alzheimer's disease by modulating gamma-secretase activity .

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